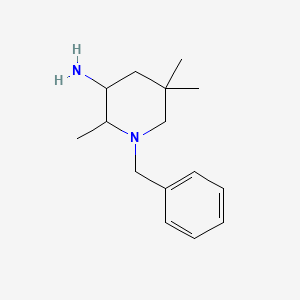

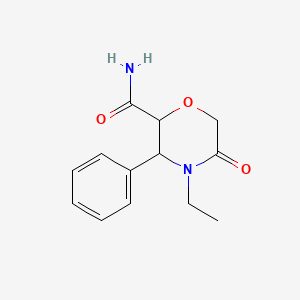

![molecular formula C5H9BrClN B12311552 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B12311552.png)

6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

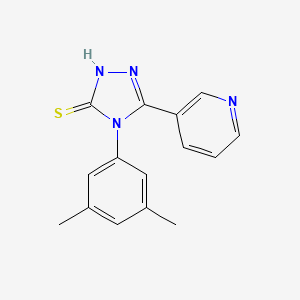

6-ブロモ-3-アザビシクロ[3.1.0]ヘキサン塩酸塩は、環状構造内に臭素原子と窒素原子を含む複素環式化合物です。

合成方法

合成ルートと反応条件

6-ブロモ-3-アザビシクロ[3.1.0]ヘキサン塩酸塩の合成は、通常、α-ジアゾ酢酸のシクロプロパン化を伴います。一般的な方法の1つは、Ru(II)触媒の使用です。このプロセスは、臭化ブロモアセチルと3-メチル-2-ブテノールを重炭酸ナトリウムの存在下で反応させ、ブロモアセテートを得るところから始まります。この中間体は、続いて無水THF中でアルカリ性反応に付され、N,N'-ビス(p-トルエンスルホニル)ヒドラジンと結合させ、α-ジアゾ酢酸を生成します。最後のステップは、Ru(II)触媒を使用した分子内シクロプロパン化を伴います .

工業生産方法

6-ブロモ-3-アザビシクロ[3.1.0]ヘキサン塩酸塩の工業生産方法は、ラボでの合成に似ていますが、より大量に対応するためにスケールアップされています。連続フローリアクターと最適化された反応条件を使用することで、収率と効率を向上させることができます。このプロセスでは、温度、圧力、試薬濃度を慎重に制御することで、一貫した製品品質が確保されます。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the cyclopropanation of alpha-diazoacetates. One common method includes the use of Ru (II) catalysis. The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves intramolecular cyclopropanation using Ru (II) catalysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process involves careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.

化学反応の分析

反応の種類

6-ブロモ-3-アザビシクロ[3.1.0]ヘキサン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用して酸化することができます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用して実施することができます。

一般的な試薬と条件

酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。

還元: 無水エーテル中の水素化リチウムアルミニウム。

置換: アジ化ナトリウムをDMF中でのアジド置換。

生成される主な生成物

酸化: 対応するケトンまたはカルボン酸の生成。

還元: アミンまたはアルコールの生成。

置換: アジドまたはその他の置換誘導体の生成。

科学研究への応用

6-ブロモ-3-アザビシクロ[3.1.0]ヘキサン塩酸塩は、科学研究においていくつかの用途があります。

化学: 複雑な有機分子の合成における構成要素として使用されます。

生物学: 生化学アッセイにおけるリガンドとしての可能性について調査されています。

医学: 特に抗ウイルス剤や抗癌剤の設計における、医薬品開発における潜在的な使用について検討されています。

産業: 特殊化学薬品や材料の製造に使用されます。

科学的研究の応用

6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential use in drug development, particularly in the design of antiviral and anticancer agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

6-ブロモ-3-アザビシクロ[3.1.0]ヘキサン塩酸塩の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、特定の酵素または受容体の阻害剤またはモジュレーターとして作用することができます。環状構造により、タンパク質の活性部位に適合し、それらの機能に影響を与えることができます。臭素原子はハロゲン結合に関与することができ、化合物の標的への結合親和性を高めます。

類似化合物の比較

類似化合物

6,6-ジメチル-3-アザビシクロ[3.1.0]ヘキサン: 臭素の代わりにメチル基を持つ同様の環状構造。

3-アザビシクロ[3.1.0]ヘキサン: 臭素原子が欠如しており、特定の置換反応では反応性が低くなっています。

独自性

6-ブロモ-3-アザビシクロ[3.1.0]ヘキサン塩酸塩は、臭素原子の存在により独特です。臭素原子は、その反応性と官能基化の可能性を高めます。これは、有機合成と医薬品開発において貴重な中間体となります。

類似化合物との比較

Similar Compounds

6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Similar bicyclic structure but with methyl groups instead of bromine.

3-Azabicyclo[3.1.0]hexane: Lacks the bromine atom, making it less reactive in certain substitution reactions.

Uniqueness

6-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride is unique due to the presence of the bromine atom, which enhances its reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and drug development.

特性

分子式 |

C5H9BrClN |

|---|---|

分子量 |

198.49 g/mol |

IUPAC名 |

6-bromo-3-azabicyclo[3.1.0]hexane;hydrochloride |

InChI |

InChI=1S/C5H8BrN.ClH/c6-5-3-1-7-2-4(3)5;/h3-5,7H,1-2H2;1H |

InChIキー |

YCHJSCCHBYABFP-UHFFFAOYSA-N |

正規SMILES |

C1C2C(C2Br)CN1.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

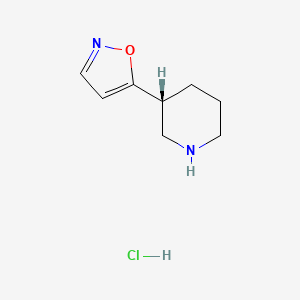

![2-Chloro-4-methyl-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12311482.png)

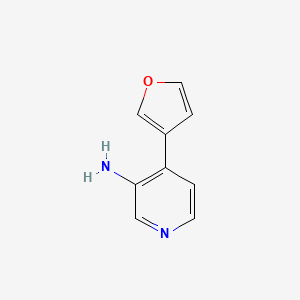

![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)

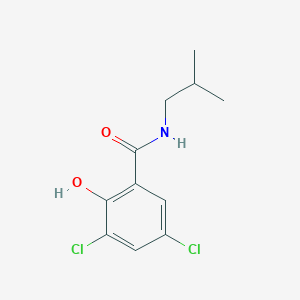

![tert-Butyl 3-[(fluorosulfonyl)methyl]piperidine-1-carboxylate](/img/structure/B12311525.png)

![6-({1-[2-(Trifluoromethyl)phenyl]ethyl}amino)pyridine-3-carbonitrile](/img/structure/B12311530.png)

![(2S,3S,4S,5R,6S)-6-{[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-chromen-7-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12311553.png)